molecular formula C15H12ClN3O5 B2667852 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide CAS No. 313250-59-8

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide

Cat. No.: B2667852
CAS No.: 313250-59-8
M. Wt: 349.73
InChI Key: SWMVCYRHDHLISW-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of chloro, nitro, and amide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the nitration of 2,4-dimethyl aniline to form 2,4-dimethyl-6-nitroaniline. This intermediate is then subjected to a chlorination reaction to introduce the chloro group. Finally, the nitrobenzamide moiety is introduced through an amide formation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-4-nitrobenzamide
  • 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-3-nitrobenzamide
  • 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-2-nitrobenzamide

Uniqueness

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide is unique due to the specific positioning of the nitro groups, which can influence its reactivity and interaction with molecular targets. This unique structure can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-8-5-9(2)14(13(6-8)19(23)24)17-15(20)11-7-10(18(21)22)3-4-12(11)16/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMVCYRHDHLISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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